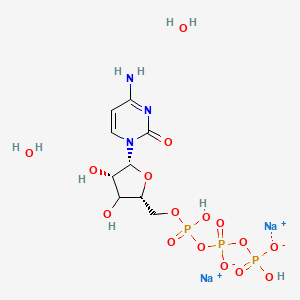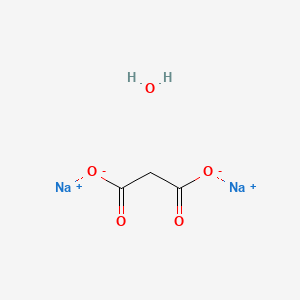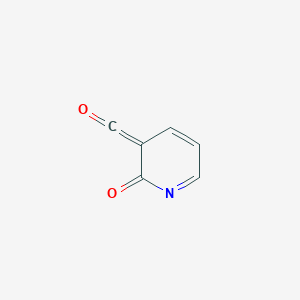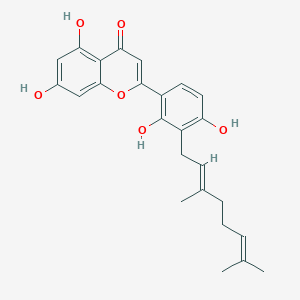
Sanggenon W
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Sanggenon W can be synthesized through the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile . The reaction typically involves the use of chalcones as dienophiles and dehydroprenylphenol dienes . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cycloaddition .
Industrial Production Methods
Industrial production of this compound involves the extraction and isolation from the root bark of Morus alba. The process includes repeated silica gel chromatography, octadecyl silica gel (ODS) chromatography, and Sephadex LH-20 open column chromatography . These methods ensure the purity and yield of the compound for further applications.
化学反应分析
Types of Reactions
Sanggenon W undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.
科学研究应用
Sanggenon W has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the Diels-Alder reaction and other organic synthesis processes.
Medicine: It has potential therapeutic applications in treating inflammatory diseases and cancer.
Industry: This compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
作用机制
Sanggenon W exerts its effects through various molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells by increasing reactive oxygen species (ROS) generation and decreasing nitric oxide production.
Anti-inflammatory Activity: This compound inhibits the activation of nuclear factor kappa B (NF-κB) signaling pathway, reducing the production of pro-inflammatory cytokines.
相似化合物的比较
Sanggenon W is compared with other isoprenylated flavonoids such as:
- Sanggenon U
- Sanggenon V
- Euchrenone a7
- Sanggenon J
- Kuwanon E
- Kuwanon S
Uniqueness
This compound is unique due to its specific structure and the presence of isoprenyl groups, which enhance its biological activity compared to other flavonoids . Its distinct molecular structure allows it to interact with different molecular targets, making it a valuable compound in scientific research and pharmaceutical development.
属性
分子式 |
C25H26O6 |
|---|---|
分子量 |
422.5 g/mol |
IUPAC 名称 |
2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C25H26O6/c1-14(2)5-4-6-15(3)7-8-17-19(27)10-9-18(25(17)30)22-13-21(29)24-20(28)11-16(26)12-23(24)31-22/h5,7,9-13,26-28,30H,4,6,8H2,1-3H3/b15-7+ |
InChI 键 |
UTEWDYGCVICAOX-VIZOYTHASA-N |
手性 SMILES |
CC(=CCC/C(=C/CC1=C(C=CC(=C1O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)/C)C |
规范 SMILES |
CC(=CCCC(=CCC1=C(C=CC(=C1O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-6-carboxylic acid](/img/structure/B12365959.png)
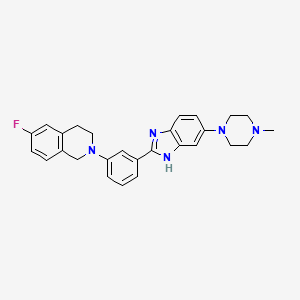
![3-(4-Bromophenyl)-7-[4-[2-(dimethylamino)ethyl-methylamino]butoxy]chromen-4-one](/img/structure/B12365963.png)

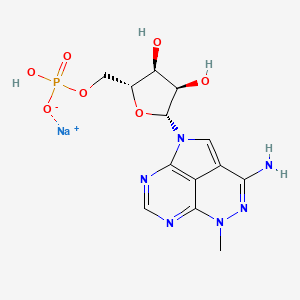
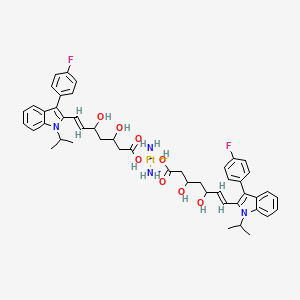
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12365995.png)

